2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-bromo-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-iodo-5-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazole is unique due to the specific combination of bromo and chloro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H5BrClN3S |
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Molecular Weight |
290.57 g/mol |
IUPAC Name |
5-(2-bromo-5-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
JULCVOWWHRPUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)Br |
Origin of Product |
United States |
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